1-(1-Adamantyl)pentane-1,4-dione
Overview
Description
1-(1-Adamantyl)pentane-1,4-dione is a chemical compound with the molecular formula C15H22O2 and a molecular weight of 234.33 g/mol . It is a derivative of adamantane, a highly stable and rigid hydrocarbon structure. This compound is primarily used in research settings, particularly in the fields of chemistry and biochemistry .
Mechanism of Action
Target of Action
Adamantane derivatives have been known to exhibit antiviral activity, particularly against influenza a viruses . The mechanism of action is typically through the blockage of the influenza virus M2 protein transmembrane proton channel .
Mode of Action
For instance, amantadine, a related compound, suppresses influenza A virus replication by blocking the influenza virus M2 protein transmembrane proton channel .
Biochemical Pathways
The inhibition of the m2 protein transmembrane proton channel in influenza a viruses by adamantane derivatives can prevent the uncoating of the virus, thereby inhibiting its replication .
Pharmacokinetics
The molecular weight of 1-(1-adamantyl)pentane-1,4-dione is 23433, and its molecular formula is C15H22O2 . These properties may influence its pharmacokinetics, including its absorption and distribution within the body, its metabolism, and its excretion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Adamantyl)pentane-1,4-dione typically involves the reaction of adamantane derivatives with appropriate reagents to introduce the pentane-1,4-dione moiety. One common method involves the reduction of 1-benzyloxy-4-(2-hydroxy-2-adamantyl)naphthalene to produce 4-(2-adamantylidene)naphthalene-1(4H)-one, which can then be further modified to obtain the desired compound . Another method includes the addition of 1-bromo-2-hydroxynaftalene to a ketone to produce 1-(2-adamantylidene)naphthalene-2(1H)-one .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, as the compound is primarily used for research purposes. large-scale synthesis would likely involve optimization of the aforementioned synthetic routes to increase yield and reduce costs.
Chemical Reactions Analysis
Types of Reactions
1-(1-Adamantyl)pentane-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Substitution: The adamantyl group can undergo substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Scientific Research Applications
1-(1-Adamantyl)pentane-1,4-dione has several scientific research applications:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Comparison with Similar Compounds
Similar Compounds
1-Adamantylamine: Similar in structure but contains an amine group instead of the pentane-1,4-dione moiety.
1-Adamantylmethanol: Contains a hydroxyl group instead of the dione functionality.
1-Adamantylacetic acid: Features a carboxylic acid group in place of the dione.
Uniqueness
1-(1-Adamantyl)pentane-1,4-dione is unique due to the presence of both the adamantyl group and the pentane-1,4-dione moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for research purposes .
Properties
IUPAC Name |
1-(1-adamantyl)pentane-1,4-dione | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O2/c1-10(16)2-3-14(17)15-7-11-4-12(8-15)6-13(5-11)9-15/h11-13H,2-9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLLTWXJATGPULX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CCC(=O)C12CC3CC(C1)CC(C3)C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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